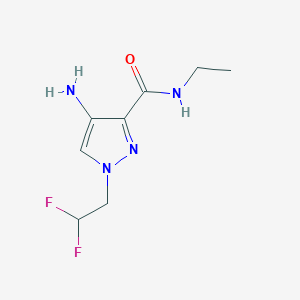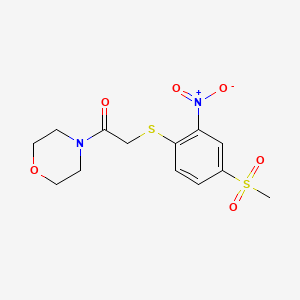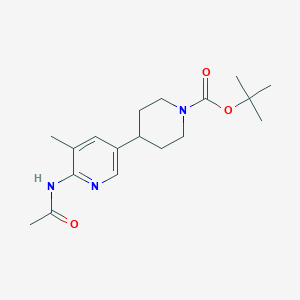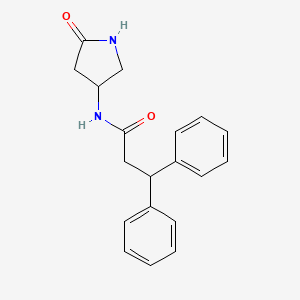
4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DFE-1 and is known for its ability to inhibit the growth of cancer cells. In
Mecanismo De Acción
The mechanism of action of DFE-1 involves the inhibition of various enzymes that are involved in cancer cell proliferation. DFE-1 has been shown to inhibit the activity of enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK3β). These enzymes play a crucial role in the regulation of the cell cycle and cell proliferation. By inhibiting these enzymes, DFE-1 induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
DFE-1 has been shown to have various biochemical and physiological effects. Studies have shown that DFE-1 can inhibit the activity of various enzymes that are involved in cancer cell proliferation. DFE-1 has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition to its effects on cancer cells, DFE-1 has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DFE-1 for lab experiments is its ability to inhibit the growth of cancer cells. This makes DFE-1 a valuable tool for studying the mechanisms of cancer cell proliferation and for developing new cancer treatments. However, one of the limitations of DFE-1 is its potential toxicity. Studies have shown that DFE-1 can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DFE-1. One potential direction is to further explore its potential applications in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to investigate the potential synergistic effects of DFE-1 with other cancer treatments. Additionally, further studies are needed to determine the optimal dosage and administration of DFE-1 for cancer treatment and to investigate potential side effects of the compound.
Métodos De Síntesis
DFE-1 can be synthesized through a multistep process that involves various chemical reactions. The synthesis of DFE-1 involves the reaction of ethyl 2,2-difluoroacetoacetate with hydrazine hydrate to form ethyl 2,2-difluoro-3-hydrazinylpropanoate. The resulting compound undergoes cyclization with ethyl chloroformate to form 4-amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-3-carboxamide. The final compound is then purified through recrystallization to obtain a pure form of DFE-1.
Aplicaciones Científicas De Investigación
DFE-1 has been extensively studied for its potential applications in cancer treatment. Studies have shown that DFE-1 has the ability to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DFE-1 has also been shown to inhibit the activity of various enzymes that are involved in cancer cell proliferation. In addition to cancer treatment, DFE-1 has also been studied for its potential applications in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
4-amino-1-(2,2-difluoroethyl)-N-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N4O/c1-2-12-8(15)7-5(11)3-14(13-7)4-6(9)10/h3,6H,2,4,11H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNMGMINPSKFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NN(C=C1N)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol](/img/structure/B2794978.png)
![5-amino-N-(3,4-dimethylphenyl)-1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2794979.png)
![(4-methylphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2794981.png)

![2-[(1H-1,3-benzimidazol-2-ylmethyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2794984.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2794985.png)

![1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2794993.png)
![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2794995.png)

![methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2794997.png)
